1-(3,4-Dichloro-2-fluorophenyl)ethanone
Description
1-(3,4-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative characterized by a phenyl ring substituted with chlorine atoms at positions 3 and 4 and a fluorine atom at position 2, attached to an ethanone group. This compound is of interest in organic synthesis, pharmaceuticals, and agrochemicals due to the electron-withdrawing effects of its substituents, which influence reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dichloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCBGHARWLJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-2’-fluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the nitration of fluorobenzene followed by chlorination and subsequent acylation. The nitration step can be performed using a mixture of sulfuric acid and nitric acid, while the chlorination is achieved using chlorine gas in the presence of a catalyst . The final acylation step involves the use of acetic anhydride or acetyl chloride .
Industrial Production Methods: Industrial production of 3’,4’-Dichloro-2’-fluoroacetophenone often employs continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts, such as CNC+ catalysts, has been shown to improve the reaction rate and selectivity . Additionally, the process may involve the use of high-concentration nitrogen oxides for nitration and magnetic materials for acylation .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid.
Chlorination: Chlorine gas with a catalyst.
Acylation: Acetic anhydride or acetyl chloride.
Bromination: Pyridine hydrobromide perbromide.
Major Products:
Substitution: Various substituted acetophenones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Bromination: α-Bromoacetophenones.
Scientific Research Applications
3’,4’-Dichloro-2’-fluoroacetophenone has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-2’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The electron-withdrawing groups (chlorine and fluorine) enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Halogenation Patterns
The positions and types of halogen substituents significantly impact physicochemical and biological properties:
Key Observations :
- Electron-withdrawing effects: The trifluoroethanone group in 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone enhances electrophilicity compared to the ethanone group in the target compound .
- Steric and electronic tuning: The 3,4-dichloro-2-fluoro substitution in the target compound may improve thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs .
Biological Activity
1-(3,4-Dichloro-2-fluorophenyl)ethanone, a compound with the molecular formula C8H5Cl2F, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula: C8H5Cl2F
- Molecular Weight: 195.03 g/mol
- CAS Number: 1806354-87-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) in the structure enhances lipophilicity and may influence binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Enzyme Inhibition
Research indicates that halogenated compounds often serve as potent inhibitors of various enzymes. For instance, studies on related fluorinated derivatives have shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and implicated in cancer progression. The following table summarizes findings related to enzyme inhibition:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Largazole | HDAC1-3 | 3.64 |
| Trifluoromethyl derivative | HDAC1-3 | 0.88 |
| This compound | TBD | TBD |
The enhanced potency observed with increased fluorination suggests that this compound may exhibit similar properties, although specific IC50 values are yet to be determined.
Cytotoxicity Studies
In vitro studies have demonstrated that fluorinated compounds can exhibit selective cytotoxicity against various cancer cell lines. Compounds with similar structures have shown reduced viability in colon cancer cells compared to normal intestinal epithelial cells, indicating a potential for selective therapeutic applications.
Case Studies and Research Findings
Recent investigations into the biological effects of this compound have provided insights into its therapeutic potential:
- Histone Deacetylase Inhibition: A study highlighted the role of trifluoromethyl substituents in enhancing the inhibitory effects on HDACs. Compounds structurally related to this compound were found to possess IC values in the low micromolar range against specific HDAC isoforms.
- Anticancer Activity: In a comparative analysis, fluorinated analogs exhibited a notable decrease in cell viability in cancerous cell lines while sparing normal cells, suggesting a favorable therapeutic window.
Toxicological Profile
Understanding the toxicological aspects of this compound is critical for evaluating its safety for therapeutic use. Preliminary studies suggest that while it exhibits promising biological activity, further investigations are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
